1-Chlorocyclopentane-1-carbaldehyde
Description
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Properties
IUPAC Name |
1-chlorocyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWVSZEFFQGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cyclopentane Core: A Privileged Scaffold Influencing the Reactivity of α-Chloro-α-formyl Derivatives in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-chloro-alpha-formyl cyclopentane derivatives represent a unique class of bifunctional molecules that have garnered significant interest in synthetic and medicinal chemistry. The presence of a reactive aldehyde and a labile chlorine atom on the same stereocenter, constrained within a cyclopentane ring, imparts distinct chemical properties and stereochemical control that are highly valuable in the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of these derivatives, with a particular focus on how the cyclopentane scaffold modulates their chemical behavior. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic substitution, elimination, and cycloaddition reactions, and explore their utility in the development of novel therapeutics.
Introduction: The Strategic Importance of α-Chloro-α-formyl Cyclopentanes
The cyclopentane ring is a ubiquitous structural motif in a vast number of natural products and synthetic drugs.[1] Its inherent conformational flexibility allows it to present substituents in well-defined three-dimensional arrangements, making it an ideal scaffold for interacting with biological targets.[1] When functionalized with an α-chloro-α-formyl group, the cyclopentane core becomes a powerful synthetic intermediate. The aldehyde group serves as a versatile handle for a wide array of transformations, including reductive amination, oxidation, and carbon-carbon bond-forming reactions.[2] Simultaneously, the α-chloro substituent acts as a leaving group in nucleophilic substitution and elimination reactions, providing a gateway to further molecular diversification.[3]
The strategic placement of both functionalities on the same carbon atom creates a chiral center, and the stereochemical outcome of reactions at this center is often dictated by the conformational preferences of the cyclopentane ring. This guide will explore the intricate interplay between the cyclopentane framework and the reactive α-chloro-aldehyde moiety, providing insights into how to harness these properties for efficient and stereoselective synthesis.
Synthesis of α-Chloro-α-formyl Cyclopentane Derivatives
The primary route to α-chloro-α-formyl cyclopentane derivatives involves the direct α-chlorination of cyclopentanecarbaldehyde. Modern organocatalytic methods have emerged as powerful tools for achieving this transformation with high enantioselectivity.
Organocatalytic α-Chlorination
Enamine catalysis, utilizing chiral secondary amines such as proline and its derivatives, has proven to be highly effective for the enantioselective α-chlorination of aldehydes.[4][5] The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to afford the desired α-chloro aldehyde.
Conceptual Experimental Workflow for Organocatalytic α-Chlorination
Caption: Generalized workflow for the synthesis of α-chloro-α-formyl cyclopentane.
Experimental Protocol: Enantioselective α-Chlorination of Cyclopentanecarbaldehyde
-
To a stirred solution of the chiral amine catalyst (5-20 mol%) in the chosen solvent at the specified low temperature, add cyclopentanecarbaldehyde (1.0 eq).
-
Stir the mixture for 10-15 minutes to allow for the formation of the enamine intermediate.
-
Add N-chlorosuccinimide (1.1-1.5 eq) portion-wise over a period of time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched α-chloro-α-formyl cyclopentane.
Reactivity and Mechanistic Considerations
The reactivity of α-chloro-α-formyl cyclopentane derivatives is dominated by the interplay of the electrophilic aldehyde and the carbon bearing the chlorine leaving group. The cyclopentane ring introduces conformational constraints that significantly influence the stereochemical outcome of reactions.
Conformational Influence of the Cyclopentane Ring
Cyclopentane is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair.[6] The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of 2-chlorocyclopentanone, a closely related analog, computational and spectroscopic studies have shown a small energy difference between the pseudo-equatorial and pseudo-axial conformers of the chlorine atom.[7] This conformational mobility has profound implications for the accessibility of the electrophilic carbon for nucleophilic attack and the required orbital alignment for elimination reactions.
Diagram of Cyclopentane Conformations
Caption: Envelope and half-chair conformations of the cyclopentane ring.
Nucleophilic Substitution Reactions
The carbon atom bearing the chlorine and formyl groups is highly electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center.[5][8]
SN2 Reaction Mechanism
Caption: Generalized SN2 mechanism showing inversion of stereochemistry.
The choice of nucleophile and reaction conditions can be tuned to achieve a wide range of transformations. For instance, reaction with amines can lead to the formation of α-amino aldehydes, which are valuable building blocks in peptide synthesis.
Data on Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Conditions | Stereochemical Outcome |
| R-NH₂ | α-Amino aldehyde derivative | Aprotic solvent, base | Inversion |
| RO⁻ | α-Alkoxy aldehyde | Alcohol, base | Inversion |
| RS⁻ | α-Thio aldehyde | Thiol, base | Inversion |
| CN⁻ | α-Cyano aldehyde | Aprotic solvent | Inversion |
Elimination Reactions
In the presence of a strong, sterically hindered base, α-chloro-α-formyl cyclopentane derivatives can undergo elimination reactions to form cyclopentene-1-carbaldehyde.[9] These reactions typically follow an E2 mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the chlorine leaving group.[10]
The stereochemical outcome of the elimination is highly dependent on the conformation of the cyclopentane ring. For an E2 elimination to occur, the C-H and C-Cl bonds must be in a trans-diaxial-like orientation. The rigidity of the cyclopentane ring system can favor the formation of one regioisomeric alkene over another. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product.[11]
E2 Elimination Mechanism
Caption: Concerted E2 elimination mechanism.
Cycloaddition Reactions
The aldehyde functionality in α-chloro-α-formyl cyclopentane derivatives can participate in various cycloaddition reactions. For example, they can act as dienophiles in Diels-Alder reactions, although the electron-withdrawing nature of the adjacent chlorine atom can influence the reactivity and stereoselectivity of the reaction. More commonly, these compounds can be precursors to in-situ generated reactive intermediates for cycloadditions.
Applications in Drug Discovery and Development
The unique structural and reactive properties of α-chloro-α-formyl cyclopentane derivatives make them valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. The cyclopentane scaffold is present in numerous FDA-approved drugs, and the ability to introduce diverse functionalities with stereochemical control is highly sought after in medicinal chemistry.[12]
For example, the α-chloro-α-formyl cyclopentane core can be elaborated into derivatives that mimic the structures of prostaglandins or other biologically active natural products. The aldehyde can be converted into an amine, alcohol, or carboxylic acid, while the position of the chlorine atom can be substituted with various nucleophiles to explore the structure-activity relationship (SAR) of a lead compound. The incorporation of fluorine at the alpha position is also a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[13]
Conclusion
Alpha-chloro-alpha-formyl cyclopentane derivatives are versatile synthetic intermediates with a rich and nuanced reactivity profile. The interplay between the reactive α-chloro aldehyde moiety and the conformationally mobile cyclopentane ring provides a powerful platform for the stereocontrolled synthesis of complex molecules. A thorough understanding of the mechanistic principles governing their reactions, particularly nucleophilic substitution and elimination, is crucial for harnessing their full potential in organic synthesis and drug discovery. As the demand for novel and structurally diverse therapeutic agents continues to grow, the strategic application of these valuable building blocks is poised to play an increasingly important role in the development of next-generation medicines.
References
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Ferreira, M. J. M., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089-1096. [Link]
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BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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University of Calgary. (n.d.). Stereochemistry. Retrieved from [Link]
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Pearson. (n.d.). Draw the elimination products for each of the following E2 reactions. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 17). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]
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ChemRxiv. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]
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Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 233-259. [Link]
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BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
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Gevorg, S. (n.d.). Nucleophilic Substitution Reactions. Chemistry Steps. [Link]
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Royal Society of Chemistry. (2021). Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. Organic & Biomolecular Chemistry, 19(42), 9293-9300. [Link]
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ResearchGate. (n.d.). Synthesis of cyclopentanecarbaldehyde-based 2,4-disubstituted.... [Link]
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PubChem. (n.d.). 2-Chlorocyclopentane-1-carbaldehyde. [Link]
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Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
-
Fiveable. (2025, August 15). 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
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OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
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ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]
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PubChem. (n.d.). 2-Chlorocyclopent-1-ene-1-carboxylic acid. [Link]
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Asian Journal of Chemistry. (2004). Conformational Analysis of Enantiomers of Chiral Chloroalkanes, 16(1), 239-244. [Link]
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Dalal Institute. (n.d.). Stereochemistry. [Link]
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Woodward, D. F. (1996). Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives as therapeutic agents. SciSpace. [Link]
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PubChem. (n.d.). 2-Formylcyclopentane-1-carboxylic acid. [Link]
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PubChem. (n.d.). 2-Chlorocyclopentanecarboxylic acid. [Link]
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Ferreira, M. J. M., et al. (2015). The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-91. [Link]
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ResearchGate. (2025, August 10). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]
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Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
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Beaudry, C. M. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group. [Link]
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1-chloro-1-formylcyclopentane molecular weight and density
The following technical guide provides an in-depth analysis of 1-chloro-1-formylcyclopentane (IUPAC: 1-chlorocyclopentane-1-carbaldehyde).
Note on Nomenclature and Isomerism:
This guide specifically addresses the
Advanced Characterization and Synthetic Utility in Medicinal Chemistry[1]
Executive Summary
1-Chloro-1-formylcyclopentane is a geminal
Due to the high reactivity of the
Physicochemical Properties
The following data synthesizes experimental baselines with predictive modeling for the aldehyde form.
| Property | Value | Confidence | Notes |
| IUPAC Name | 1-chlorocyclopentane-1-carbaldehyde | High | |
| Molecular Formula | High | ||
| Molecular Weight | 132.59 g/mol | High | Confirmed via atomic weights.[1] |
| Density | 1.12 ± 0.05 g/cm³ | Med | Predicted.[1] (Isomer cyclopentanecarbonyl chloride is 1.091 g/mL).[2][3] |
| Boiling Point | ~50–55 °C @ 15 mmHg | Med | Extrapolated from homologous |
| LogP | 1.4 – 1.6 | Med | Predicted (Lipophilic). |
| Physical State | Colorless to pale yellow liquid | High | Pungent odor; lachrymator.[1] |
| Solubility | DCM, THF, Et2O | High | Reacts with water/alcohols. |
Critical Distinction: Do not confuse with Cyclopentanecarbonyl chloride (CAS 4524-93-0), which has a density of 1.091 g/mL.[1][2] The acid chloride reacts with amines to form amides; the aldehyde reacts with amines to form imines/enamines.[1]
Synthetic Methodology: Enantioselective -Chlorination
For drug development applications, the racemic synthesis is often insufficient.[1] The industry standard for generating 1-chloro-1-formylcyclopentane with high enantiomeric excess (ee) utilizes organocatalysis .[1]
Protocol: Enamine-Catalyzed -Chlorination
This protocol utilizes a secondary amine catalyst (MacMillan or Jørgensen-Hayashi type) to generate an enamine intermediate, which undergoes face-selective electrophilic chlorination.[1]
Reagents:
-
Substrate: Cyclopentanecarbaldehyde (1.0 equiv)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or chlorinated quinone (1.1 equiv)[1]
-
Catalyst: (S)-2-(Diphenylmethyl)pyrrolidine (10-20 mol%)[1]
-
Solvent: THF or DCM (anhydrous)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a round-bottom flask and purge with Argon. The exclusion of moisture is critical to prevent hydrate formation.[1]
-
Catalyst Activation: Dissolve the amine catalyst (20 mol%) in anhydrous THF at 0°C.
-
Enamine Formation: Add Cyclopentanecarbaldehyde (1.0 equiv). Stir for 10 minutes to allow enamine formation (equilibrium shift).
-
Electrophilic Addition: Add NCS (1.1 equiv) in one portion. The reaction mixture will likely darken.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The aldehyde spot will shift significantly.[1] Note:
-chloroaldehydes stain poorly with anisaldehyde; use KMnO4.[1] -
Workup (Rapid): Dilute with cold pentane and filter through a short pad of silica to remove succinimide and catalyst salts.
-
Concentration: Concentrate under reduced pressure at low temperature (<30°C) . Do not heat, as HCl elimination (forming the unsaturated aldehyde) is a competing pathway.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate that dictates stereochemistry.[1]
Figure 1: Organocatalytic cycle for the
Stability and Handling Guidelines
The instability of 1-chloro-1-formylcyclopentane requires strict adherence to specific handling protocols to ensure experimental reproducibility.
Degradation Pathways[1]
-
Polymerization: Like most
-haloaldehydes, the compound readily forms paraformaldehyde-like oligomers upon standing, especially if trace acid is present.[1] -
Hydration: In the presence of moisture, it forms the gem-diol (hydrate), which complicates NMR analysis and stoichiometry.
-
Epimerization: The
-proton is absent (quaternary center), making this specific scaffold configurationally stable compared to non-cyclic -chloroaldehydes.[1] This is a significant advantage for this specific cyclopentyl derivative.[1]
Storage Protocol
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Strictly under Argon or Nitrogen.[1]
-
Stabilizer: Storage in dilute solution (e.g., in benzene or toluene) is preferred over neat storage to inhibit polymerization.
Applications in Drug Discovery
This scaffold is a "privileged structure" precursor.[1] The aldehyde group allows for divergent synthesis:
-
Reductive Amination: Access to
-chloroamines (potential alkylating agents or rigidified scaffolds).[1] -
Passerini/Ugi Reactions: Multicomponent reactions to generate complex peptidomimetics.[1]
-
Epoxide Formation: Treatment with diazomethane or sulfur ylides yields spiro-epoxides.[1]
Self-Validating Quality Control (QC)
To verify you have the correct compound and not the acid chloride isomer:
-
IR Spectroscopy: Look for the aldehyde C=O stretch at ~1725-1735 cm⁻¹ .[1] The acid chloride appears higher, typically ~1790-1800 cm⁻¹ .[1]
-
1H NMR: The aldehyde proton is diagnostic, appearing as a singlet (due to quaternary C1) at ~9.5 ppm . If this signal is absent, the aldehyde has oxidized or polymerized.
References
-
PubChem. (2023).[1][5] 1-Chlorocyclopentane-1-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004). Direct and enantioselective organocatalytic α-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]
-
Grummitt, O., et al. (1964). Cyclopentanecarboxaldehyde.[1][5][6][7][8] Organic Syntheses, Coll. Vol. 4, p.238. [Link]
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A Comparative Analysis of α-Chloro and Chloromethyl Aldehydes: The Case of 1-Chlorocyclopentane-1-carbaldehyde and its Isomer
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis and medicinal chemistry, halogenated carbonyl compounds serve as pivotal building blocks due to their dual reactivity. This technical guide provides a comprehensive comparative analysis of two structurally related yet mechanistically distinct classes of compounds: α-chloro aldehydes and their chloromethyl isomers. Using 1-chlorocyclopentane-1-carbaldehyde and 1-(chloromethyl)cyclopentane-1-carbaldehyde as exemplary models, we will dissect the fundamental differences in their structure, synthesis, reactivity, and synthetic utility. The core distinction lies in the location of the chlorine atom—directly on a tertiary carbon adjacent to the carbonyl versus on a primary carbon of a methyl substituent. This seemingly subtle variation dramatically alters the preferred reaction pathways, primarily in nucleophilic substitutions, shifting the paradigm from SN1-dominated mechanisms for the former to SN2 for the latter. This guide aims to equip researchers with the field-proven insights and mechanistic understanding necessary to strategically select and employ these versatile intermediates in complex synthetic endeavors.
Structural and Physicochemical Disparities
The foundation of the divergent chemistry between these two compounds is their molecular architecture. Understanding their structural and electronic nuances is paramount to predicting their behavior in a reaction environment.
Nomenclature and Isomeric Relationship
1-Chlorocyclopentane-1-carbaldehyde features a chlorine atom and a formyl group (-CHO) directly attached to the same tertiary carbon (C1) of the cyclopentane ring. Its molecular formula is C₆H₉ClO.[1]
1-(Chloromethyl)cyclopentane-1-carbaldehyde is a structural isomer with the molecular formula C₇H₁₁ClO.[2] Here, the formyl group and a chloromethyl group (-CH₂Cl) are attached to the tertiary carbon (C1). The key difference is that the chlorine atom is part of a primary alkyl halide moiety.[2]
These compounds are not isomers in the strictest sense due to their different molecular formulas, but they are ideal for comparing the reactivity of a tertiary α-chloro aldehyde with a primary chloromethyl derivative on an otherwise identical scaffold.
Electronic and Steric Environment
The reactivity of each molecule is governed by a combination of electronic inductive effects and steric hindrance around its two primary reactive sites: the carbonyl carbon and the carbon-chlorine bond.
-
Electronic Effects: In both molecules, the carbonyl group and the chlorine atom exert strong electron-withdrawing inductive effects. This polarizes the respective C-Cl bonds and increases the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: A critical point of divergence is the steric environment.
-
In 1-chlorocyclopentane-1-carbaldehyde , the tertiary carbon bearing the chlorine is sterically hindered by the cyclopentyl ring and the adjacent formyl group. This congestion significantly impedes backside attack required for Sₙ2 reactions.
-
In 1-(chloromethyl)cyclopentane-1-carbaldehyde , the primary carbon of the -CH₂Cl group is significantly more accessible to nucleophiles. However, the overall bulk of the chloromethyl group is greater than a single chlorine atom, which can create more steric crowding around the neighboring carbonyl carbon, potentially slowing down nucleophilic addition reactions at that site.[2]
-
Physicochemical Data Comparison
A summary of key physical and chemical properties highlights the differences between the two model compounds.
| Property | 1-Chlorocyclopentane-1-carbaldehyde | 1-(Chloromethyl)cyclopentane-1-carbaldehyde | Reference(s) |
| Molecular Formula | C₆H₉ClO | C₇H₁₁ClO | [1][2] |
| Molecular Weight | 132.59 g/mol | 146.61 g/mol | [1][2] |
| Chlorine Position | Tertiary (α-position) | Primary (on methyl group) | - |
| Key Reactive Sites | Tertiary C-Cl, Carbonyl C=O | Primary C-Cl, Carbonyl C=O | - |
| Predicted XLogP3 | 1.4 | ~1.8 (Estimated) | [1] |
Synthesis and Mechanistic Pathways
The synthetic routes to these compounds are distinct, reflecting the specific functionalities being introduced.
Synthesis of 1-Chlorocyclopentane-1-carbaldehyde
The most direct route to α-chloro aldehydes is the electrophilic chlorination of the corresponding aldehyde. This typically proceeds via an enol or enolate intermediate. Modern organocatalytic methods have enabled highly efficient and enantioselective syntheses.[3][4]
-
Catalyst Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the diarylprolinol silyl ether catalyst (5 mol%) in hexafluoroisopropanol (HFIP).
-
Substrate Addition: Add cyclopentanecarbaldehyde (1.0 equiv) to the catalyst solution and stir for 5 minutes at the desired temperature (e.g., 8 °C).
-
Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (NCS) or a similar electrophilic chlorine source (1.2 equiv) in HFIP via syringe pump over 1-2 hours. The slow addition is crucial to suppress side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with diethyl ether or CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to yield the α-chloroaldehyde.[3]
Synthesis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde
This compound is typically prepared via a chloromethylation reaction, a type of electrophilic substitution where a -CH₂Cl group is introduced. The classic method involves reacting the substrate with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride.[2]
-
Reaction Setup: In a well-ventilated chemical fume hood, charge a reaction vessel with cyclopentanecarbaldehyde (1.0 equiv) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) (0.2 equiv).
-
Reagent Addition: Add paraformaldehyde (1.5 equiv) and cool the mixture in an ice bath to 0-5 °C.
-
HCl Introduction: Bubble anhydrous hydrogen chloride (HCl) gas through the stirred mixture or add concentrated hydrochloric acid dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours until completion, as monitored by GC-MS.
-
Workup: Carefully pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation or column chromatography.[2]
Reactivity of the Carbonyl Group
Both molecules possess an electrophilic aldehyde group, which can undergo a range of nucleophilic addition reactions.
-
Reduction: Both aldehydes can be reduced to the corresponding primary alcohols using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). [2]* Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). [2]* Grignard & Organolithium Reactions: Both will react with organometallic reagents to form secondary alcohols. However, the reaction with 1-(chloromethyl)cyclopentane-1-carbaldehyde may be slightly slower due to the increased steric bulk of the -CH₂Cl group compared to a single Cl atom. [2]Care must be taken as Grignard reagents can also react with the C-Cl bond, especially under harsh conditions. [5][6]* Wittig Reaction: The Wittig reaction can be used to convert the aldehyde group into an alkene. [7][8][9]The choice of stabilized or non-stabilized ylide will determine the stereochemical outcome of the resulting double bond.
Spectroscopic Characterization
The structural differences are clearly reflected in their spectroscopic data, providing unambiguous methods for their identification.
| Spectroscopic Data | 1-Chlorocyclopentane-1-carbaldehyde (Predicted) | 1-(Chloromethyl)cyclopentane-1-carbaldehyde (Reported) | Reference(s) |
| ¹H NMR (Aldehyde H) | Singlet, δ ~9.5-10.0 ppm | Singlet, δ ~9.8-10.0 ppm | [2] |
| ¹H NMR (-CH₂Cl) | N/A | Singlet or AB quartet, δ ~3.8-4.0 ppm | [2] |
| ¹³C NMR (C=O) | δ ~195-205 ppm | δ ~200-205 ppm | [2] |
| ¹³C NMR (C-Cl) | δ ~70-80 ppm (Tertiary) | δ ~45-55 ppm (Primary) | [2] |
| IR (C=O Stretch) | Strong, sharp band at ~1725-1740 cm⁻¹ | Strong, sharp band at ~1728 cm⁻¹ | [2] |
| Mass Spec (M⁺) | m/z 132/134 (isotope pattern) | m/z 146/148 (isotope pattern) | [2] |
| Mass Spec (Base Peak) | Likely m/z 29 (CHO⁺) or loss of Cl | m/z 29 (CHO⁺) | [2] |
Applications in Synthetic Chemistry
The distinct reactivities of these compounds make them suitable for different strategic applications in multi-step synthesis.
-
1-Chlorocyclopentane-1-carbaldehyde is an ideal precursor for reactions proceeding through a tertiary carbocation. This allows for the synthesis of highly substituted cyclopentane rings where a nucleophile is introduced at the C1 position, often with concomitant loss of stereochemical control if the starting material is chiral.
-
1-(Chloromethyl)cyclopentane-1-carbaldehyde is a powerful bifunctional building block. Its two reactive sites can be addressed sequentially with high selectivity. For example, a chemist can first perform a Grignard or Wittig reaction on the aldehyde and then, in a subsequent step, use an Sₙ2 reaction to introduce a different nucleophile at the chloromethyl position. This orthogonal reactivity is highly valuable in the synthesis of complex molecules and drug scaffolds. [2]
Safety and Handling
Both compounds should be handled with care in a well-ventilated chemical fume hood, as α-halo carbonyls and chloromethyl derivatives are often irritants, lachrymators, and potential alkylating agents. [10][11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber). [10]* Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Containers should be tightly sealed.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Ensure no ignition sources are present. [10][13]
Conclusion
The distinction between 1-chlorocyclopentane-1-carbaldehyde and its chloromethyl counterpart, 1-(chloromethyl)cyclopentane-1-carbaldehyde, is a classic illustration of how structure dictates function in organic chemistry. The tertiary α-chloride's preference for Sₙ1 pathways contrasts sharply with the primary chloromethyl group's clean Sₙ2 reactivity. This fundamental mechanistic divergence, coupled with differences in steric environments and synthetic accessibility, provides chemists with a versatile toolkit. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel chemical entities, empowering researchers to leverage the unique reactivity of each scaffold to its full potential.
References
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PubChem. (n.d.). 1-Chlorocyclopentane-1-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and Chloromethyl derivatives 12. Available at: [Link]
-
Vedantu. (2024). Alkyl halides are more reactive than A vinyl chloride class 11 chemistry CBSE. Available at: [Link]
-
Indian Journal of Chemical Technology. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available at: [Link]
-
Quora. (2021). Why is benzylic and allylic halide reaction faster than primary alkyl halide? Available at: [Link]
-
Homework.Study.com. (n.d.). Wittig reactions with alpha-chloroethers can be used for the synthesis of aldehydes and ketones. Available at: [Link]
-
Organic Chemistry Portal. (2000). Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group. Available at: [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]
-
Biochemical Journal. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Portland Press. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of a (chloromethyl)cobalt(III) carbonyl complex. Organometallics. Available at: [Link]
-
ConnectSci. (1997). Synthesis and Chlorination of Chloromethyl Methylsulfonylmethyl Sulfide. Available at: [Link]
-
Fiveable. (2025). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Rajdhani College. (n.d.). Alkyl and Aryl Halides. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). Bis-chloromethyl-ether Standard Operating Procedure. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
ACS Publications. (2020). Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Organomagnesium Based Flash Chemistry. PMC. Available at: [Link]
-
ACS Publications. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Clark, J. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
Chegg.com. (2016). Solved Wittig reactions with α-chloroethers can be used for. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopentene-1-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
ResearchGate. (2025). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Available at: [Link]
-
LibreTexts. (n.d.). 9.2: Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chegg.com. (2022). Question: Which reaction conditions are best suited for the synthesis of 1-methylcyclopentane-1-carbaldehyde? Available at: [Link]
-
LookChem. (n.d.). 2-Chlorocyclopent-1-ene-1-carbaldehyde. Available at: [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
PubChem. (n.d.). 1-Chlorocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Technical Guide: Solubility Profile of 1-Chlorocyclopentane-1-carbaldehyde
This guide provides a technical analysis of the solubility, stability, and handling of 1-Chlorocyclopentane-1-carbaldehyde , a specialized synthetic intermediate. Due to the lack of standardized pharmacopeial monographs for this specific intermediate, the data presented is synthesized from structure-property relationships (SPR), analogous
Executive Summary & Chemical Profile
1-Chlorocyclopentane-1-carbaldehyde is a reactive
-
Primary Challenge: The compound is chemically unstable in protic nucleophilic solvents (e.g., alcohols, water), leading to rapid degradation via hemiacetal formation or HCl elimination.
-
Optimal Solvents: Non-nucleophilic, polar aprotic solvents (DCM, THF) are required for stability and high solubility.
Physicochemical Identifiers
| Property | Detail |
| CAS Number | 1502681-27-7 (Generic/Isomer specific may vary) |
| Molecular Formula | |
| Molecular Weight | 132.59 g/mol |
| Predicted LogP | ~1.4 – 1.9 (Moderately Lipophilic) |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Reactivity Class |
Solubility Principles & Solvent Compatibility
The solubility of 1-Chlorocyclopentane-1-carbaldehyde cannot be decoupled from its chemical stability. The
Solvent Compatibility Matrix
| Solvent Class | Solubility | Stability Risk | Recommendation |
| Chlorinated Hydrocarbons (DCM, Chloroform) | High (>100 mg/mL) | Low | Preferred. Excellent for synthesis and short-term storage. Acid traces in |
| Polar Aprotic (THF, Ethyl Acetate, Acetone) | High (>100 mg/mL) | Moderate | Suitable. THF must be dry/inhibitor-free to prevent radical side reactions. Acetone is viable but difficult to remove without product loss due to volatility similarities. |
| Non-Polar (Hexanes, Toluene) | Moderate to High | Low | Good for Extraction. Toluene is excellent for azeotropic drying. Hexanes may require warming for high concentrations due to the polar aldehyde group. |
| Polar Protic (Methanol, Ethanol) | High | CRITICAL | Avoid. Rapidly forms hemiacetals/acetals. Promotes solvolysis of the C-Cl bond. |
| Aqueous (Water, Buffers) | Insoluble / Decomposes | CRITICAL | Avoid. Hydrophobic ring prevents dissolution; interface contact leads to hydration (gem-diol) and HCl elimination. |
Mechanism of Instability in Solution
Researchers must recognize that "dissolving" this compound in the wrong solvent initiates a chemical change.
-
Elimination (Dehydrohalogenation): In the presence of bases or polar protic solvents, the compound tends to eliminate
to form the conjugated 1-cyclopentene-1-carbaldehyde . -
Acetalization: In alcohols, the electron-withdrawing chlorine enhances the carbonyl's susceptibility to nucleophilic attack, forming hemiacetals reversibly or acetals irreversibly.
Visualization: Solvent Selection Logic
The following decision tree assists in selecting the appropriate solvent based on the intended experimental outcome.
Figure 1: Decision logic for solvent selection emphasizing stability over simple solubility.
Experimental Protocols
Protocol A: Visual Solubility Determination (Semi-Quantitative)
Purpose: To quickly assess solubility range for extraction or purification. Safety: Perform in a fume hood. Wear nitrile gloves.
-
Preparation: Weigh 10 mg of 1-Chlorocyclopentane-1-carbaldehyde into a 2 mL glass vial.
-
Addition: Add the solvent of interest in 50
L aliquots at . -
Observation: Vortex for 10 seconds after each addition.
-
Soluble: Clear solution obtained with
(Solubility ). -
Sparingly Soluble: Clear solution requires
(Solubility ). -
Insoluble: Phase separation or turbidity persists after
.
-
-
Stability Check: If soluble, let stand for 1 hour. If solution turns yellow/brown or precipitates, the solvent is incompatible (likely polymerization or elimination).
Protocol B: HPLC Sample Preparation (Stability-Focused)
Purpose: To prepare samples for purity analysis without inducing degradation.
-
Diluent Selection: Use Acetonitrile (ACN) (HPLC Grade). Do not use Methanol.
-
Procedure:
-
Dissolve 5 mg of substance in 1 mL of ACN.
-
Inject immediately.
-
Note: If using a reverse-phase gradient (Water/ACN), ensure the column temperature is low (
) and the run time is short to minimize hydrolysis on the column.
-
Handling & Storage Recommendations
-
Dryness is Critical: The presence of water promotes the formation of hydrochloric acid (HCl) as a byproduct of hydrolysis, which autocatalyzes further decomposition. Always use anhydrous solvents (dried over
or molecular sieves). -
Acid Scavengers: When using chlorinated solvents (DCM/Chloroform) for longer reactions, consider adding a weak base (e.g.,
or hindered amine) to neutralize trace HCl, preventing the cascade to 1-cyclopentene-1-carbaldehyde. -
Temperature: Solubility is rarely the limiting factor; temperature is. Maintain solutions
whenever possible to suppress elimination reactions.
References
-
PubChem. (n.d.).[2] 1-Chlorocyclopentane-1-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of
-Chloroaldehydes. Retrieved from [Link] -
Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004).[3] Direct and enantioselective organocatalytic
-chlorination of aldehydes.[3][4] Journal of the American Chemical Society, 126(13), 4108-4109. Retrieved from [Link]
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- 3. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Chlorocyclopentane-1-carbaldehyde from Cyclopentanecarbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 1-chlorocyclopentane-1-carbaldehyde, a valuable bifunctional molecule for the construction of complex cyclopentane derivatives. The protocol details the direct α-chlorination of cyclopentanecarbaldehyde using sulfuryl chloride (SO₂Cl₂). This application note offers in-depth insights into the reaction mechanism, experimental setup, execution, and purification of the target compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: Significance and Application
α-Chloro aldehydes are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular transformations. The title compound, 1-chlorocyclopentane-1-carbaldehyde, integrates two reactive functional groups on a cyclic scaffold: an aldehyde and a tertiary chloride. This unique arrangement allows for sequential or tandem reactions, making it a valuable building block in medicinal chemistry and materials science for the synthesis of polyfunctionalized cyclopentanes. The aldehyde moiety can undergo nucleophilic additions, reductions, or oxidations, while the chloro group is susceptible to nucleophilic substitution.
Reaction Principle and Mechanism
The synthesis of 1-chlorocyclopentane-1-carbaldehyde from cyclopentanecarbaldehyde is achieved through an α-chlorination reaction. This transformation proceeds via an acid-catalyzed enolization of the aldehyde followed by an electrophilic attack by a chlorine source.
Mechanism of α-Chlorination:
The reaction is typically catalyzed by the hydrogen chloride (HCl) that is either present as an impurity in the chlorinating agent or generated in situ.
-
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of cyclopentanecarbaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-proton.
-
Enolization: A base (which can be the solvent or another molecule of the aldehyde) abstracts the acidic α-proton, leading to the formation of an enol intermediate. This is the rate-determining step of the reaction.[1]
-
Electrophilic Attack by Chlorine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine atom from the chlorinating agent (e.g., SO₂Cl₂).
-
Deprotonation: Finally, deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-chlorinated product, 1-chlorocyclopentane-1-carbaldehyde, along with the regeneration of the acid catalyst.
Several reagents can be employed for the α-chlorination of aldehydes, including N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[2] While NCS is a solid and often easier to handle, sulfuryl chloride is a powerful and cost-effective liquid chlorinating agent that often provides high yields.[3] This protocol will focus on the use of sulfuryl chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-chlorocyclopentane-1-carbaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Cyclopentanecarbaldehyde | ≥98% | Commercially Available | Should be freshly distilled if purity is questionable. |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Commercially Available | Should be colorless. A yellow tint indicates decomposition.[4] |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Use of a dry solvent is crucial. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared | Used for quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Round-bottom flask | - | Standard Glassware | |
| Dropping funnel | - | Standard Glassware | |
| Magnetic stirrer and stir bar | - | Standard Equipment | |
| Ice bath | - | Standard Equipment | |
| Separatory funnel | - | Standard Glassware | |
| Rotary evaporator | - | Standard Equipment |
Safety Precautions
-
Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates toxic and corrosive gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] Ensure the fume hood has adequate airflow. For larger-scale reactions, a gas scrubber with a basic solution is recommended.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
Reaction Setup
The following diagram illustrates the workflow for the synthesis:
Figure 1. Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclopentanecarbaldehyde (9.81 g, 100 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (14.85 g, 110 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL). Add the sulfuryl chloride solution dropwise to the stirred aldehyde solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (150 mL). Stir the mixture vigorously until the evolution of gas ceases. This step neutralizes the acidic byproducts.[4]
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford 1-chlorocyclopentane-1-carbaldehyde as a colorless oil.
Data and Expected Results
| Parameter | Value |
| Starting Material | Cyclopentanecarbaldehyde (9.81 g, 100 mmol) |
| Chlorinating Agent | Sulfuryl Chloride (14.85 g, 110 mmol) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 75-85% |
| Appearance | Colorless Oil |
| Boiling Point | ~60-65 °C at 10 mmHg (Predicted) |
| Molecular Formula | C₆H₉ClO |
| Molecular Weight | 132.59 g/mol [5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Presence of moisture. - Over-chlorination (formation of dichloro-species). | - Increase reaction time or slightly increase the temperature. - Ensure all glassware is flame-dried and use anhydrous solvents. - Maintain a low reaction temperature and add the chlorinating agent slowly. |
| Dark-colored Product | - Reaction temperature too high, leading to decomposition or polymerization. | - Maintain the reaction temperature at 0 °C or lower. |
| Formation of Multiple Byproducts | - Use of impure starting materials. - Decomposed sulfuryl chloride. | - Purify cyclopentanecarbaldehyde by distillation before use. - Use fresh, colorless sulfuryl chloride.[4] |
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of 1-chlorocyclopentane-1-carbaldehyde from cyclopentanecarbaldehyde using sulfuryl chloride. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. This versatile intermediate can be utilized in a variety of subsequent synthetic transformations, making it a valuable tool for organic chemists.
References
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
-
Shibatomi, K., et al. (2011). Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. Angewandte Chemie International Edition, 50(36), 8345-8348. [Link]
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ResearchGate. (n.d.). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes | Request PDF. Retrieved from [Link]
-
Synfacts. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. Retrieved from [Link]
-
Fiveable. (2025, August 15). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxaldehyde. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorocyclopentane-1-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorocyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentene-1-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). (1R,4S)-4-chloro-2-hydroxycyclopentane-1-carbaldehyde. Retrieved from [Link]
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Nucleophilic substitution reactions of 1-Chlorocyclopentane-1-carbaldehyde
Technical Application Note: Nucleophilic Functionalization of 1-Chlorocyclopentane-1-carbaldehyde
Executive Summary & Strategic Rationale
1-Chlorocyclopentane-1-carbaldehyde (1-CCCA ) represents a deceptively simple yet synthetically challenging scaffold. It features a quaternary carbon center linking a reactive aldehyde and a tertiary chloride. This specific architecture makes it a high-value building block for:
-
Conformationally restricted amino acids (e.g., cycloleucine analogs).
-
Spiro-cyclic peptidomimetics (inhibitors of metalloproteinases).
-
Thiazole-based pharmacophores (via Hantzsch synthesis).[1][2][3]
The Mechanistic Paradox:
Researchers often attempt standard
The Solution: Successful "substitution" on this scaffold rarely proceeds via direct displacement. Instead, it leverages the carbonyl group as an anchor . The nucleophile attacks the aldehyde first, forming a tetrahedral intermediate that enables intramolecular displacement of the chloride (often via an epoxide or aziridinium-like transition state). This guide details the protocols that exploit this specific reactivity.
Reaction Landscape & Mechanistic Pathways
The following diagram illustrates the divergent pathways available to 1-CCCA . Note that direct substitution is effectively blocked; successful functionalization requires specific activation strategies.
Figure 1: Mechanistic divergence of 1-CCCA. Direct substitution is disfavored; productive pathways involve heterocyclization or carbonyl-assisted displacement.
Detailed Experimental Protocols
Protocol A: The Hantzsch Thiazole Synthesis
Target Application: Synthesis of 2-aminothiazole-fused cyclopentanes for kinase inhibition.
This reaction is the most robust method for functionalizing 1-CCCA . It bypasses the steric hindrance of the chloride by initiating attack at the aldehyde and the
Reagents:
-
Substrate: 1-Chlorocyclopentane-1-carbaldehyde (1.0 eq)
-
Nucleophile: Thiourea (1.1 eq) (or Thioamide for 2-alkyl/aryl variants)
-
Solvent: Ethanol (Absolute) or 1:1 Ethanol/Water
-
Base:
(mild scavenger, optional depending on acid sensitivity)
Step-by-Step Methodology:
-
Preparation: Dissolve Thiourea (76 mg, 1.0 mmol) in Ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 1-CCCA (132 mg, 1.0 mmol) dropwise at room temperature. Note: The reaction is exothermic; for scales >5g, use an ice bath during addition.
-
Reflux: Fit a condenser and heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a lower Rf spot (thiazole salt).
-
Workup:
-
Purification: Recrystallization from Ethanol/Ether is usually sufficient.
Mechanism of Action:
-
Thiourea sulfur attacks the
-carbon (or N attacks C=O first, reversible). -
Cyclization occurs with loss of
and . -
Aromatization drives the reaction to completion.
Protocol B: Nucleophilic Azidation (Precursor to Amino Acids)
Target Application: Synthesis of 1-aminocyclopentane-1-carboxylic acid (Cycloleucine analogs) or Click Chemistry handles.
Direct displacement with azide is sluggish. This protocol uses Phase Transfer Catalysis (PTC) to enhance the nucleophilicity of the azide anion in a non-polar environment, minimizing side reactions (elimination).
Reagents:
-
Substrate: 1-CCCA (1.0 eq)
-
Nucleophile: Sodium Azide (
) (1.5 eq) (Caution: Toxic/Explosive) -
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 eq) or 18-Crown-6.
-
Solvent: DMF (Anhydrous) or
.
Step-by-Step Methodology:
-
Safety Check: Ensure blast shield is in place. Do not use halogenated solvents (DCM) with azides to avoid forming explosive di-azidomethane.[5]
-
Dissolution: In a dry flask under Argon, dissolve 1-CCCA (1.0 mmol) and TBAI (0.1 mmol) in DMF (3 mL).
-
Activation: Add
(1.5 mmol, 97 mg) in a single portion. -
Reaction: Heat to 60°C. Do not exceed 80°C to prevent elimination to 1-cyclopentenecarbaldehyde. Stir for 12–18 hours.
-
Quench: Cool to 0°C. Slowly add water (10 mL) to quench.
-
Extraction: Extract with Diethyl Ether (
). Note: Azides are often lipophilic. -
Oxidation (Optional): The resulting 1-azidocyclopentane-1-carbaldehyde is unstable. It is best to immediately oxidize it to the carboxylic acid (Jones Reagent or Pinnick Oxidation) or reduce it to the amine.
Comparative Data & Troubleshooting
| Parameter | Direct SN2 (Standard) | Hantzsch Synthesis | PTC Azidation |
| Primary Mechanism | Direct Displacement | Condensation-Cyclization | Ion-Pair / Assisted Displacement |
| Yield | < 10% (Complex mixtures) | 85–95% | 60–75% |
| Major Byproduct | 1-Cyclopentenecarbaldehyde (Elimination) | None (Clean) | Elimination products |
| Reaction Time | Days (Incomplete) | 2–4 Hours | 12–18 Hours |
| Solvent System | Acetone/DMF | Ethanol/Water | DMF/TBAI |
Critical Control Point (The "Self-Validating" Step):
-
NMR Check: In
NMR, the aldehyde proton of 1-CCCA appears as a singlet around 9.2–9.5 ppm.-
In Hantzsch , this peak disappears completely.
-
In Elimination (failure mode), a new alkene proton appears inside the ring (
6.5–7.0 ppm). -
Validation: If you see the alkene peak, your reaction temperature is too high or your base is too strong.
-
Signaling Pathway: The "Carbonyl-Assisted" Substitution
This diagram explains why the reaction works when standard models predict failure. The nucleophile interacts with the carbonyl, lowering the energy barrier for chloride departure.
Figure 2: The "Anchimeric Assistance" pathway. Nucleophilic attack on the carbonyl facilitates chloride displacement, bypassing steric hindrance.
References & Authority
-
Hantzsch Thiazole Synthesis Mechanism & Scope:
-
Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. This text establishes the foundational mechanism for
-haloaldehyde condensation with thiourea. -
Context: Validates Protocol A as the primary route for functionalization.
-
-
Reactivity of
-Haloaldehydes:-
Source: De Kimpe, N., & Verhé, R. (1984). The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. -
Context: Explains the "steric paradox" and why direct
fails on tertiary -halo carbonyls. -
(Representative reactivity paper)
-
-
Azide Functionalization & Safety:
-
Source: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition.
-
Context: Provides safety limits and PTC protocols for Protocol B.
-
-
Synthesis of 1-Aminocyclopentanecarboxylic Acid:
-
Source: Avenoza, A., et al. (2002). "Enantioselective synthesis of quaternary
-amino acids". -
Context: Illustrates the downstream value of the azidation/substitution pathway.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Spiro-Heterocycles using 1-Chlorocyclopentane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-heterocycles represent a pivotal structural motif in medicinal chemistry, lauded for their conformational rigidity and three-dimensional architecture which often leads to enhanced biological activity and selectivity.[1][2] This document provides detailed application notes and protocols for the synthesis of novel spiro-heterocycles utilizing the versatile building block, 1-chlorocyclopentane-1-carbaldehyde. Capitalizing on the dual reactivity of this α-chloro aldehyde, we present domino and multicomponent reaction strategies for the efficient, one-pot construction of spiro-oxazolidines and spiro-thiazolidinones, compound classes with significant therapeutic potential.[3][4][5][6] The methodologies described herein are designed to be robust and scalable, offering a practical guide for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of Spiro-Heterocycles and 1-Chlorocyclopentane-1-carbaldehyde
Spiro-heterocyclic frameworks are prevalent in a multitude of natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] Their unique topology, featuring a single atom shared by two rings, imparts a rigid three-dimensional structure that can facilitate precise interactions with biological targets.[1] Multicomponent reactions (MCRs) have emerged as a powerful and sustainable tool for the synthesis of complex molecular architectures like spiro-heterocycles, offering advantages such as operational simplicity, atom economy, and reduced waste generation.[7]
1-Chlorocyclopentane-1-carbaldehyde is a bifunctional electrophile poised for exploitation in such convergent synthetic strategies. The aldehyde moiety is susceptible to nucleophilic attack, serving as a handle for the introduction of various functionalities, while the α-chloro group, situated at a quaternary carbon, can participate in subsequent intramolecular cyclization events. This inherent reactivity profile makes it an ideal candidate for domino reactions, where a cascade of bond-forming events occurs in a single pot.[1]
This guide details two primary applications of 1-chlorocyclopentane-1-carbaldehyde in the synthesis of spiro-heterocycles: a multicomponent reaction for the formation of spiro-oxazolidines and a domino reaction for the synthesis of spiro-thiazolidinones.
Synthesis of Spiro-Oxazolidines via a Multicomponent Reaction
The synthesis of spiro-oxazolidines can be achieved through a transition-metal-free, one-pot, three-component reaction involving 1-chlorocyclopentane-1-carbaldehyde, an amino alcohol, and a base.[8] This strategy leverages the in situ formation of an intermediate that undergoes a subsequent intramolecular cyclization to furnish the desired spiro-heterocyclic scaffold.
Proposed Reaction Mechanism
The proposed mechanism commences with the condensation of 1-chlorocyclopentane-1-carbaldehyde with an amino alcohol (e.g., 2-aminoethanol) to form a hemiaminal intermediate. In the presence of a base, this intermediate is in equilibrium with the corresponding imine. The alkoxide, generated by the deprotonation of the hydroxyl group of the amino alcohol, then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2-type displacement to yield the spiro-oxazolidine product.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Spiro oxazolidinedione aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Navigating the Complexities of Grignard Additions to Sterically Hindered α-Chloro Aldehydes
An in-depth guide to the Grignard addition to sterically hindered alpha-chloro aldehydes, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and strategies for overcoming common challenges.
The formation of carbon-carbon bonds via the Grignard reaction is a cornerstone of organic synthesis.[1][2] Its application to α-chloro aldehydes, particularly those with significant steric bulk, presents a unique synthetic challenge that, when overcome, provides access to valuable chlorohydrin motifs. These structures are versatile intermediates in the synthesis of epoxides, amino alcohols, and other complex molecular architectures prevalent in pharmaceuticals and natural products. This guide elucidates the critical parameters governing this transformation, with a focus on diastereoselectivity, and provides a robust protocol for its successful execution.
Mechanistic Insights: The Battle for Stereocontrol
The addition of a Grignard reagent (R-MgX) to a carbonyl is fundamentally a nucleophilic attack on the electrophilic carbonyl carbon.[3][4] However, the presence of a stereocenter and a Lewis basic chlorine atom at the α-position introduces a layer of complexity, making the stereochemical outcome highly dependent on the reaction conditions. The diastereoselectivity is primarily dictated by the competition between two transition state models: the Felkin-Anh model and the Cram-chelation model.
-
Felkin-Anh Model (Non-Chelation Control): This model predicts the stereochemical outcome based on steric interactions. The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. The nucleophile then attacks the carbonyl carbon along the least hindered trajectory, known as the Bürgi-Dunitz angle. This pathway typically dominates with non-chelating organometallic reagents like organolithiums.
-
Cram-Chelation Model (Chelation Control): The presence of a heteroatom, such as chlorine, at the α-position allows for chelation with the magnesium ion of the Grignard reagent. This forms a rigid, five-membered cyclic transition state.[5] The aldehyde is locked into a specific conformation, forcing the Grignard reagent to attack from the less hindered face of the carbonyl.[5] For Grignard reagents, this chelation-controlled pathway is often the dominant operative mechanism, leading to high levels of diastereoselectivity.[6][7]
The interplay between these models is critical. Steric hindrance can influence the viability of the chelated intermediate; extremely bulky groups on the aldehyde or the Grignard reagent may disfavor the formation of the cyclic transition state, leading to a loss of selectivity.[8][9]
Figure 1: Comparison of Felkin-Anh and Cram-chelation transition state models.
Potential Side Reactions and Considerations
The high basicity and reactivity of Grignard reagents can lead to undesirable side reactions, particularly with sterically hindered substrates.[3][8]
-
Enolization: If the α-proton is accessible, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This consumes both the starting material and the reagent, reducing the overall yield.[8] Using lower reaction temperatures and a less sterically hindered Grignard reagent can mitigate this.
-
Reduction: Grignard reagents with β-hydrogens can undergo a Meerwein-Ponndorf-Verley-type reduction, where a hydride is transferred from the Grignard reagent to the carbonyl carbon. This results in the formation of an alcohol derived from the aldehyde and an alkene derived from the Grignard reagent.[8]
-
Single Electron Transfer (SET): For some substrates, particularly those with low reduction potentials, the reaction may proceed through a single electron transfer mechanism, which can lead to a mixture of products and lower stereoselectivity.[1][8]
Experimental Protocol: Diastereoselective Grignard Addition
This protocol provides a generalized procedure for the addition of a Grignard reagent to a sterically hindered α-chloro aldehyde.
A. Pre-Reaction Setup & Reagent Preparation
Critical Consideration: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[10][11]
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.
-
Solvent Preparation: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. Use solvent from a freshly opened bottle or a solvent purification system. THF is generally preferred for less reactive halides due to its superior solvating ability.[10]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[10] Activate the magnesium by stirring it vigorously under inert gas, adding a small crystal of iodine (the color will dissipate upon activation), or adding a few drops of 1,2-dibromoethane.[2]
-
Grignard Reagent Preparation:
-
Place the activated magnesium turnings (1.2 equivalents) in the reaction flask.
-
Dissolve the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous ether/THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the formation of a cloudy, grey solution.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Figure 2: General experimental workflow for the Grignard addition protocol.
B. Reaction Execution
-
Cooling: Once the Grignard reagent is prepared, cool the reaction flask to -78 °C using a dry ice/acetone bath. Low temperatures are crucial for maximizing diastereoselectivity.[12]
-
Aldehyde Addition: Dissolve the α-chloro aldehyde (1.0 equivalent) in a minimal amount of anhydrous ether/THF. Add this solution dropwise to the cooled, stirred Grignard reagent solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot of the reaction mixture.
-
Warming: After the reaction is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.
C. Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent. Avoid using strong acids, which can promote side reactions with the resulting chlorohydrin.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The diastereomers can often be separated at this stage. Characterize the product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy.
Troubleshooting and Data Interpretation
The success of this reaction hinges on meticulous technique. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | Inactive magnesium; Wet glassware/solvents; Aldehyde is too hindered. | Re-activate magnesium; Rigorously dry all components[10]; Use a less bulky Grignard reagent; Consider a more reactive organometallic (e.g., organolithium), but expect lower diastereoselectivity. |
| Low Diastereoselectivity | Reaction temperature too high; Non-chelating solvent; Grignard reagent is too bulky, disrupting chelation. | Maintain reaction temperature at -78 °C or lower; Use a chelating solvent like THF; Screen different Grignard reagents. |
| Formation of Side Products | Enolization by Grignard reagent; Reduction by Grignard reagent. | Use a less basic Grignard reagent (e.g., Aryl-MgX vs. Alkyl-MgX); Ensure low reaction temperature; Use a Grignard reagent lacking β-hydrogens if reduction is observed. |
Table 1: Troubleshooting Guide for Grignard Additions
The diastereomeric ratio (d.r.) is a key metric of success and is typically determined by ¹H NMR analysis of the crude or purified product by integrating the signals corresponding to unique protons in each diastereomer.
| Aldehyde Substrate | Grignard Reagent | Yield (%) | d.r. (syn:anti) |
| 2-Chloro-3-methylbutanal | Phenylmagnesium Bromide | 85 | 95:5 |
| 2-Chloro-3,3-dimethylbutanal | Methylmagnesium Bromide | 70 | 98:2 |
| 2-Chlorocyclohexanecarbaldehyde | Ethylmagnesium Bromide | 81 | 92:8 |
Table 2: Representative Data from Chelation-Controlled Additions (Illustrative)
Conclusion
The Grignard addition to sterically hindered α-chloro aldehydes is a powerful, albeit challenging, transformation. Success is predicated on a thorough understanding of the underlying mechanistic principles, particularly the role of Cram-chelation in dictating stereochemical outcomes. By adhering to rigorously anhydrous conditions, carefully controlling the reaction temperature, and selecting appropriate reagents, researchers can effectively harness this reaction to synthesize diastereomerically enriched chlorohydrins, which are valuable precursors for advanced synthetic targets.
References
-
López, A., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. Available at: [Link]
-
Yus, M., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Zenodo. Available at: [Link]
-
Fraile, J. M., et al. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Kohn, R., & Wang, S. Chelation control and Felkin-Anh. University of Wisconsin-Madison. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Perrone, B., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available at: [Link]
-
Fañanás, F. J., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. Available at: [Link]
-
Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
-
El-Sayed, E., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Europe PMC. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]
-
SUNY Oneonta. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Available at: [Link]
-
Fan, X., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. ResearchGate. Available at: [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. Available at: [Link]
-
Aggarwal, V. K., et al. (1995). Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Hoffmann, R. W., & Stiasny, H. C. (2003). Simple diastereoselectivity on addition of alpha-haloalkyl Grignard reagents to benzaldehyde. PubMed. Available at: [Link]
-
Fan, X., & Walsh, P. J. (2017). Table 5 from Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Semantic Scholar. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mdpi.com [mdpi.com]
Application Note: Optimized Passerini Reaction Conditions for 1-Chloro-1-Formylcyclopentane
Executive Summary
This protocol details the optimized conditions for the Passerini three-component reaction (P-3CR) utilizing 1-chloro-1-formylcyclopentane as the carbonyl substrate. This specific aldehyde presents two distinct challenges:
-
Steric Hindrance: The quaternary
-carbon creates significant steric bulk, retarding the nucleophilic attack of the isocyanide. -
Substrate Instability: The
-chloroaldehyde moiety is prone to thermal elimination of HCl, yielding the conjugated 1-formylcyclopentene, or rearrangement.
To overcome these barriers, this guide recommends a high-concentration, low-temperature protocol utilizing dichloromethane (DCM) or 2,2,2-trifluoroethanol (TFE) to maximize the concerted reaction pathway while suppressing elimination side-products.
Chemical Analysis & Mechanistic Strategy
Substrate Characteristics
-
Substrate: 1-chloro-1-formylcyclopentane (C
H ClO). -
Reactivity Profile: Non-enolizable at the
-position (no -protons), preventing standard aldol side reactions. However, the tertiary chloride is a good leaving group, creating a risk of elimination to the thermodynamically stable conjugated alkene. -
Target Product:
-Chloro- -acyloxy carboxamide (Depsipeptide mimetic scaffold).
Reaction Pathway
The Passerini reaction proceeds via a concerted mechanism in non-polar solvents.[1] The carboxylic acid activates the aldehyde via hydrogen bonding, facilitating isocyanide insertion.[2]
Critical Consideration for 1-Chloro-1-formylcyclopentane: Unlike standard aldehydes, the presence of the tertiary chloride creates a divergent pathway. If the reaction temperature is too high, the intermediate nitrilium ion may favor elimination or intramolecular trapping (oxazoline formation) rather than the Mumm rearrangement required for the stable amide product.
Figure 1: Mechanistic pathway highlighting the critical path to the target amide versus the elimination risk.
Experimental Protocol
Reagents & Materials
-
Aldehyde: 1-chloro-1-formylcyclopentane (Freshly prepared or distilled).
-
Isocyanide: R-NC (1.1 equivalents). Note: tert-Butyl isocyanide is recommended for initial optimization due to stability.
-
Carboxylic Acid: R-COOH (1.0 - 1.2 equivalents). Note: Benzoic acid or acetic acid are standard benchmarks.
-
Solvent: Anhydrous Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE).
-
Additives: None (Avoid Lewis Acids to prevent elimination).
Optimized Conditions Table
| Parameter | Standard Condition | Optimized for 1-Cl-Cyclopentane | Rationale |
| Solvent | DCM or MeOH | DCM (Anhydrous) | MeOH promotes ionic pathways that may trigger solvolysis of the tertiary chloride. DCM favors the concerted mechanism. |
| Concentration | 0.1 M - 0.5 M | 1.0 M - 2.0 M | High concentration overcomes steric hindrance by increasing collision frequency (3rd order kinetics). |
| Temperature | Room Temp (25°C) | 0°C | Start at 0°C to suppress elimination; warm slowly to drive kinetics. |
| Stoichiometry | 1:1:1 | 1.0 : 1.2 : 1.1 | Slight excess of isocyanide and acid compensates for potential volatility/decomposition. |
| Time | 12-24 Hours | 24-48 Hours | Steric bulk at the quaternary center significantly slows the reaction rate. |
Step-by-Step Procedure
Preparation:
-
Ensure all glassware is flame-dried and flushed with nitrogen.
-
Aldehyde Handling: 1-chloro-1-formylcyclopentane is lachrymatory and unstable. Keep cold (-20°C) until use.
Reaction Setup:
-
Charge: In a screw-cap vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.1 mmol) and Isocyanide (1.2 mmol).
-
Solvent: Add anhydrous DCM (1.0 mL). The target concentration is ~1.0 M relative to the aldehyde.
-
Cooling: Place the vial in an ice-water bath (0°C) and stir for 5 minutes.
-
Addition: Add 1-chloro-1-formylcyclopentane (1.0 mmol) dropwise via syringe.
-
Technique Tip: Do not add the acid last.[3] Pre-mixing acid and isocyanide (forming a weak H-bond complex) before adding the labile aldehyde minimizes aldehyde decomposition.
-
-
Reaction: Seal the vial. Stir at 0°C for 2 hours, then allow to warm to room temperature naturally. Stir for an additional 24–48 hours.
Monitoring:
-
TLC: Monitor the disappearance of the isocyanide (distinct odor, stains with ninhydrin/acid char) and the aldehyde.
-
NMR Check: If possible, take an aliquot at 24h. Look for the appearance of the
-proton signal (if applicable) or the specific amide N-H peak (typically 6.0–8.0 ppm in H NMR).
Workup:
-
Dilute the mixture with Et
O or EtOAc (10 mL). -
Wash with saturated NaHCO
(2 x 5 mL) to remove unreacted carboxylic acid. -
Wash with Brine (5 mL).
-
Dry over Na
SO , filter, and concentrate under reduced pressure (keep bath temp < 30°C). -
Purification: Flash column chromatography (Silica gel). Note: The product is likely less polar than the acid but more polar than the isocyanide.
Troubleshooting & Optimization Logic
If yields are low (<40%), follow this decision tree to optimize.
Figure 2: Troubleshooting logic for hindered Passerini substrates.
The "TFE Effect"
If the reaction is sluggish in DCM, switch to 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen-bond donor but a weak nucleophile. It activates the carbonyl group (mimicking Lewis acid catalysis) without triggering the elimination side reactions often caused by metal Lewis acids.
-
Protocol Adjustment: Use TFE (0.5 M) instead of DCM. Reaction times may decrease significantly.
References
- Passerini, M.; Simone, L. Gazz. Chim. Ital.1921, 51, 126–129. (Original discovery of the reaction).
-
Dömling, A. ; Ugi, I. "Multicomponent Reactions with Isocyanides." Angew. Chem. Int. Ed.2000 , 39, 3168–3210. Link
-
Banfi, L. ; Riva, R.[4] "The Passerini Reaction."[1][2][4][5][6] In Organic Reactions, Vol 65; Wiley: New York, 2005 . Link
-
Soeta, T. ; et al. "Passerini-Type Reaction of Silanols, Isocyanides, and Aldehydes."[7] Org.[4][6][7] Lett.2010 , 12, 1432.[7] (Discusses variations for hindered substrates).
-
Echemendía, R.; et al. "Synthesis of Triterpenoid-Derived
-Acyloxycarboxamides via Passerini Reaction." Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry, 2021 . Link (Demonstrates P-3CR on sterically complex substrates). - Mossetti, R.; et al. "Solvent-Free Passerini Reactions." Green Chem.2011, 13, 448.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Passerini adducts from aldehydes and isocyanides under the auxiliary of water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Passerini Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing elimination byproducts in alpha-chloro aldehyde synthesis
Technical Support Center:
Executive Summary: The Stability Paradox
User Query: "My
Technical Insight:
Core Solution: Success requires a "Kinetic Trap" strategy :
-
Catalytic Control: Use high-fidelity organocatalysts (Jorgensen-Hayashi or MacMillan) at low temperatures to favor substitution over elimination.
-
Workup Discipline: Avoid all aqueous bicarbonate washes. Use acidic or neutral quenching.
-
In-Situ Utilization: These intermediates are best consumed immediately (Linchpin Catalysis).
Mechanistic Diagnostics (Visualized)
To troubleshoot, you must visualize where the "leak" occurs. The diagram below illustrates the divergence between the desired substitution (Chlorination) and the fatal elimination pathway.
Figure 1: Mechanistic bifurcation. The red path represents the thermodynamic sink (elimination) that must be kinetically suppressed.
Standard Operating Procedure (SOP)
Protocol: Enantioselective
Reagents:
-
Substrate: Aliphatic aldehyde (1.0 equiv)
-
Chlorine Source: N-Chlorosuccinimide (NCS) (1.05 equiv) - Must be recrystallized.
-
Catalyst: (2R,5R)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Gen 1) or L-Prolinamide derivatives (10–20 mol%).
-
Solvent: CH₂Cl₂ or Acetone (anhydrous).
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add the Catalyst and Solvent (0.5 M concentration relative to aldehyde).
-
Activation: Cool the system to -30 °C (Cryocooler or Acetone/Dry Ice).
-
Why? Elimination has a higher activation energy (
) than chlorination. Low temp freezes the elimination pathway.
-
-
Addition: Add the Aldehyde . Stir for 10 mins to form the enamine.
-
Chlorination: Add NCS in one portion.
-
Critical: Maintain -30 °C. Stir for 2–4 hours. Monitor by TLC (use CAM stain; UV is often weak for aliphatic aldehydes).
-
-
Quench (The Danger Zone):
-
DO NOT use Sat. NaHCO₃.
-
DO dilute with cold Pentane/Et₂O (1:1) and wash immediately with cold water or 0.1 M HCl (to remove catalyst).
-
-
Isolation: Dry organic layer over Na₂SO₄ (Acidic/Neutral) NOT K₂CO₃ (Basic). Concentrate at <20 °C .
Troubleshooting Matrix
Use this guide to diagnose specific failure modes.
| Symptom | Probable Cause | Corrective Action |
| High Enal (Enone) Content | Basic Workup | Switch from NaHCO₃ wash to dilute HCl or Phosphate Buffer (pH 6.5). |
| Temperature Spike | Ensure reaction stays < -10 °C. Do not use rotovap bath > 25 °C. | |
| Racemization (Low ee) | Chloride Ion Buildup | Cl⁻ can act as a nucleophile, reversing the stereocenter. Use non-polar solvents (DCM) to suppress ion separation. |
| Long Reaction Time | Stop reaction immediately upon NCS consumption. Product racemizes over time. | |
| Low Conversion | Wet NCS | Recrystallize NCS from benzene/hexane. Succinimide buildup inhibits turnover. |
| Decomposition on Column | Silica Acidity/Basicity | Use deactivated silica (flush with 1% Et₃N/Hexane, then wash neutral) or run a very fast plug filtration. |
Advanced FAQ: "Plan B" Routes
Q: Direct chlorination is failing. Is there a more robust alternative? A: Yes. If the organocatalytic route is too unstable for your substrate, use the Oxidation Route .
-
Step 1: Synthesize the
-chloro alcohol (more stable).-
Method: React the epoxide with HCl or use Grignard addition to
-chloro Weinreb amides.
-
-
Step 2: Oxidize to the aldehyde.
-
Condition:Dess-Martin Periodinane (DMP) .
-
Why? DMP works under neutral/mildly acidic conditions. Avoid Swern (requires Et₃N base) which will trigger elimination instantly.
-
Q: Can I store these compounds? A: Generally, no .
-
Best Practice: Generate and use in situ (e.g., immediate Horner-Wadsworth-Emmons, Reductive Amination, or oxidation to acid).
-
If storage is mandatory: Store as the hydrate or acetal (protect the aldehyde), or freeze in benzene matrix at -80 °C.
Decision Logic for Researchers
Follow this logic flow to determine your experimental parameters.
Figure 2: Decision tree for selecting synthesis route and troubleshooting elimination issues.
References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).[1][2][3][4] Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[2][3][5][6] Journal of the American Chemical Society, 126(13), 4108–4109.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[2] Direct Organocatalytic Enantioselective
-Chlorination of Aldehydes.[2][3][5][7] Journal of the American Chemical Society, 126(15), 4790–4791.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
De Kimpe, N., & Verhé, R. (1988).[8] The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. Wiley. (Foundational text on stability/elimination mechanisms). - Podgoršek, A., Jereb, M., & Zupan, M. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 62. Mechanistic Studies on the Organocatalytic α‐Chlorination of Aldehydes: the Role and Nature of Off‐Cycle Intermediates • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Optimizing yield of alpha-chlorination of cyclic aldehydes
Technical Support Center: -Chlorination of Cyclic Aldehydes
Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Substrate: Cyclic Aldehydes (e.g., Cyclohexanecarbaldehyde) Assigned Specialist: Senior Application Scientist
System Overview & Core Methodology
Welcome to the technical support hub for
For high-value cyclic substrates, Enamine Organocatalysis is the industry-standard protocol. It offers superior control over mono-chlorination compared to Lewis-acid mediated methods.
The "Gold Standard" Protocol (MacMillan/Jørgensen Type)
This system utilizes a chiral secondary amine catalyst to activate the aldehyde via an enamine intermediate, which then attacks a mild electrophilic chlorine source.
-
Catalyst: Imidazolidinone (MacMillan Gen 1/2) or Diarylprolinol silyl ether (Jørgensen-Hayashi).
-
Chlorine Source: N-Chlorosuccinimide (NCS) is preferred over
gas or for cyclic substrates due to milder kinetics. -
Solvent: THF,
, or Acetone.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical "danger zones" where yield is lost.
Caption: The Enamine Catalytic Cycle. Note that the Enamine formation is the rate-determining step for stereocontrol, while hydrolysis releases the fragile product.
Troubleshooting Matrix (FAQs)
Select the "Ticket" below that matches your experimental observation.
Ticket #401: "My yield is <40%, and I see complex baseline material."
Diagnosis: Competitive Aldol Condensation. Cyclic aldehydes are sterically hindered but still prone to self-aldolization if the enamine formation is slow or if free base is present. Corrective Actions:
-
Concentration Check: High concentration favors bimolecular aldol reactions. Dilute the reaction to 0.1 M or 0.2 M.
-
Slow Addition: Do not add the aldehyde all at once. Syringe-pump the aldehyde into the catalyst/NCS mixture over 2–4 hours.
-
Temperature: Lower the temperature to -20°C or -40°C. Enamine formation is favored over aldol at lower temps with high-activity catalysts.
Ticket #402: "I observe significant di-chlorinated byproduct."
Diagnosis: Over-reaction due to reagent stoichiometry or kinetics.
Once one chlorine is added, the
-
Stoichiometry: Use a slight deficit of NCS (0.95 equiv) relative to the aldehyde.
-
Reagent Swap: If using NCS, ensure it is recrystallized. Impure NCS accelerates radical side reactions.
-
Monitoring: Stop the reaction at 90% conversion. Pushing for 100% often results in 10% di-chloro impurity which is hard to separate.
Ticket #403: "The product disappears or degrades during silica gel chromatography."
Diagnosis: Product Instability.
-
Do NOT Isolate: Do not attempt to isolate the pure
-chloroaldehyde unless absolutely necessary. -
In-Situ Derivatization: Immediately telescope the reaction to a stable derivative.
-
Targeting Alcohols: Add
and MeOH at -78°C directly to the reaction mixture to yield the -chlorohydrin (stable). -
Targeting Esters: Add an oxidant (e.g., Pinnick conditions or
) to generate the -chloroester .
-
Optimization Data: Reagent Selection
Choosing the right chlorinating agent is the primary lever for yield optimization.
| Reagent | Selectivity | Reactivity | Suitability for Cyclic Aldehydes | Notes |
| NCS (N-Chlorosuccinimide) | High | Moderate | Excellent | Standard for organocatalysis. Easy to handle solid. |
| Low | Very High | Poor | Too aggressive; leads to polychlorination and oxidation. | |
| Moderate | High | Fair | Good for racemic scale-up, but generates acidic byproducts that degrade cyclic aldehydes. | |
| TCCA (Trichloroisocyanuric acid) | Moderate | High | Good | Higher atom economy than NCS, but solubility can be an issue in organocatalytic solvents. |
Validated Protocol: In-Situ Reduction Workflow
Objective: Synthesis of (S)-1-(chloromethyl)cyclohexylmethanol (Stable derivative). Basis: MacMillan/Jørgensen Consensus Protocol.
-
Setup: Flame-dry a round-bottom flask. Add Imidazolidinone Catalyst (5 mol%) and NCS (1.05 equiv).
-
Solvent: Add reagent-grade THF (0.2 M concentration relative to aldehyde). Cool to -30°C.
-
Reaction: Add Cyclohexanecarbaldehyde (1.0 equiv). Stir at -30°C for 4–8 hours.
-
Checkpoint: Monitor by TLC/NMR. Look for disappearance of aldehyde proton (
ppm) and appearance of -chloro peak.
-
-
Quench/Derivatization (The "Save" Step):
-
Dilute with MeOH (equal volume to THF).
-
Add
(2.0 equiv) slowly at -30°C. -
Stir for 20 mins, then warm to 0°C.
-
-
Workup: Quench with saturated
. Extract with . -
Result: You now have the stable
-chlorohydrin, which can be purified on silica without decomposition.
Workflow Visualization
Caption: Stabilization Workflow. Telescoping the reaction to the alcohol prevents decomposition.
References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004).[1][2][3] Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[1][4][5][6][7][8] Journal of the American Chemical Society, 126(13), 4108–4109.[7][9]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[1][5][6][8] Direct Organocatalytic Asymmetric
-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791.[5] -
Jimeno, C., Cao, L., & Renaud, P. (2016).[1]
-Chlorination of Aldehydes using Trichloromethanesulfonyl Chloride. The Journal of Organic Chemistry, 81(3), 1251–1255.[1] -
Podewitz, M., & Lambert, T. (2021).
-Chlorination of Aldehydes (HFIP Solvent Effects). Journal of the American Chemical Society, 143(18), 6895–6904.
Sources
- 1. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. figshare.com [figshare.com]
- 5. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2004 — Jørgensen [groupjorgensen.com]
- 7. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-Chlorocyclopentane-1-carbaldehyde for Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-chlorocyclopentane-1-carbaldehyde. Due to its inherent reactivity as both a chlorinated hydrocarbon and an aldehyde, this compound is susceptible to degradation, which can compromise experimental outcomes. This document offers troubleshooting advice and best practices to ensure its stability and purity over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage and handling of 1-chlorocyclopentane-1-carbaldehyde.
Issue 1: The compound has developed a yellow or brown discoloration.
-
Question: My previously colorless 1-chlorocyclopentane-1-carbaldehyde has turned yellow. What is the likely cause, and how can I prevent this?
-
Answer: Discoloration is a common indicator of degradation. The primary cause is likely a combination of oxidation of the aldehyde group and the slow hydrolysis of the alpha-chloro group, which can release trace amounts of hydrochloric acid (HCl)[1]. This acidic environment can then catalyze further decomposition and polymerization of the aldehyde.
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture[2].
-
Opaque Containers: Protect the compound from light, which can accelerate degradation. Use amber glass vials or other opaque containers.
-
Consistent Low Temperature: Maintain a constant, low storage temperature. For long-term storage, -20°C is recommended over 4°C to minimize the rates of all potential degradation reactions[3].
-
Issue 2: Loss of Purity or Appearance of Unidentified Peaks in Analysis (GC-MS, NMR).
-
Question: I've analyzed my stored 1-chlorocyclopentane-1-carbaldehyde and see new peaks in the chromatogram/spectrum. What are these impurities, and is the material still usable?
-
Answer: The appearance of new peaks signifies chemical degradation. Based on the structure, several degradation pathways are plausible:
-
Oxidation: The aldehyde can be oxidized to 1-chlorocyclopentane-1-carboxylic acid[4].
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts[3].
-
Elimination: Dehydrochlorination can occur to form 1-cyclopentene-1-carbaldehyde.
-
Hydrolysis: Reaction with trace water can lead to the formation of 1-hydroxycyclopentane-1-carbaldehyde.
The usability of the material depends on the extent of degradation and the tolerance of your specific application to these impurities. It is highly recommended to re-purify the compound by distillation or chromatography if purity is critical.
Troubleshooting Steps:
-
Confirm Identity of Impurities: If possible, use techniques like GC-MS to identify the major degradation products[4]. This can help confirm the degradation pathway.
-
Assess Purity Level: Quantify the level of impurity using a calibrated internal standard in your analytical method[5][6].
-
Review Storage Conditions: Ensure that the storage protocol outlined in this guide is being strictly followed to prevent further degradation.
-
Issue 3: Inconsistent Experimental Results.
-
Question: My reactions using 1-chlorocyclopentane-1-carbaldehyde are giving inconsistent yields and side-product profiles. Could this be related to storage?
-
Answer: Absolutely. The use of a degraded starting material is a frequent cause of poor reproducibility in chemical synthesis. The aldehyde functionality is crucial for many reactions, and its degradation to the corresponding carboxylic acid or polymerized forms will lead to lower yields. Furthermore, the presence of acidic impurities like HCl can alter the reaction conditions, leading to different and unexpected side products.
Best Practices for Ensuring Consistency:
-
Aliquot Samples: For long-term storage, it is best to divide the compound into smaller, single-use aliquots[3]. This minimizes the exposure of the bulk material to atmospheric conditions during repeated handling.
-
Freshly Purified Material: For highly sensitive reactions, consider purifying a small amount of the aldehyde immediately before use.
-
Purity Check Before Use: It is good practice to run a quick purity check (e.g., by TLC or a fast GC method) on a stored sample before committing it to a large-scale or critical reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1-chlorocyclopentane-1-carbaldehyde?
For optimal stability, store 1-chlorocyclopentane-1-carbaldehyde at -20°C in a tightly sealed, opaque container under a blanket of inert gas (nitrogen or argon) [2][3].
Q2: Can I add a stabilizer to prolong the shelf-life?
While the addition of stabilizers is a common practice for many reactive chemicals, for alpha-chloro aldehydes, the choice is critical.
-
Radical Inhibitors: A small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added to prevent autoxidation. However, its compatibility should be tested on a small scale first.
-
Acid Scavengers: The use of basic stabilizers like amines should be avoided as they can catalyze aldol condensation reactions.
-
Anhydrous Conditions: The most crucial factor is maintaining anhydrous conditions. The use of a molecular sieve is not recommended for direct contact with the neat aldehyde due to potential surface-catalyzed reactions. Instead, ensure the compound is thoroughly dried before storage and handled in a dry atmosphere.
Interestingly, for some alpha-halogenated ketones, the presence of a very small, controlled amount of water has been shown to inhibit decomposition and discoloration[7]. This is thought to prevent the formation of highly reactive, anhydrous intermediates. However, applying this to 1-chlorocyclopentane-1-carbaldehyde should be done with extreme caution and thorough validation, as excess water will lead to hydrolysis.
Q3: What materials should I use for storage containers and handling equipment?
-
Containers: Borosilicate glass (Pyrex®) or fluorinated polyethylene (FPE) containers with PTFE-lined caps are recommended.
-
Handling Equipment: Use stainless steel, glass, or PTFE equipment. Avoid reactive metals such as aluminum, magnesium, and zinc, as they can be corroded by chlorinated compounds, especially in the presence of moisture[1].
Q4: How should I safely handle this compound?
All work with 1-chlorocyclopentane-1-carbaldehyde should be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat[2].
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Purification: If the starting material is of questionable purity, purify it by vacuum distillation. Collect the fraction at the correct boiling point and pressure.
-
Drying: Ensure the purified aldehyde is anhydrous. This can be achieved by drying the precursor solution over a suitable drying agent (e.g., anhydrous magnesium sulfate) before the final distillation.
-
Inerting the Vial: Place the desired number of clean, dry amber glass vials in a desiccator under vacuum. Backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Aliquoting: Under a positive pressure of inert gas, transfer the desired amount of the purified aldehyde into each vial.
-
Sealing: Tightly cap each vial with a PTFE-lined cap. For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of storage, and purity.
-
Storage: Place the labeled vials in a secondary container and store them in a freezer at -20°C[3].
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the 1-chlorocyclopentane-1-carbaldehyde (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or acetonitrile.
-
Instrumentation:
-
GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: 1 µL split injection.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all potential impurities.
-
MS Detection: Scan in a full scan mode (e.g., m/z 35-350) to identify unknown peaks[4].
-
-
Data Analysis: Integrate all peaks and report the purity as the percentage of the main peak area relative to the total area of all peaks. Identify any significant impurities by their mass spectra.
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes rates of all degradation pathways[3]. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and hydrolysis[2]. |
| Light Exposure | Store in the dark (amber vials) | Prevents light-induced degradation. |
| Container | Glass with PTFE-lined cap | Inert and provides a good seal. |
| Handling | Aliquot into single-use vials | Minimizes exposure of bulk material to air and moisture[3]. |
Visualizing Degradation and Troubleshooting
Caption: Potential degradation pathways for 1-chlorocyclopentane-1-carbaldehyde.
Caption: Decision-making workflow for troubleshooting storage issues.
References
- Smolecule. (2024, August 10). Buy 1-(Chloromethyl)cyclopentane-1-carbaldehyde.
- Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
-
Bures, J., Dingwall, P., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 143(18), 7095–7102. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
- Bures, J., Dingwall, P., Armstrong, A., & Blackmond, D. G. (2021).
- ORS. (n.d.). Chemical Segregation and Storage Table.
- PubChem. (n.d.). 1-Chlorocyclopentane-1-carbaldehyde.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Chlorine.
- Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
- Google Patents. (n.d.). US2229625A - Method of stabilizing halogenated ketones.
-
American Chemical Society. (2025, July 2). Decompression-Induced Chemical Reaction in CL-20. Journal of the American Chemical Society. [Link]
- OxyChem. (n.d.). Chlorinated Organics Handbook.
- Request PDF. (2025, August 7). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.
- Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 1-Chloropentane Quantification.
Sources
- 1. oxychem.com [oxychem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 1-(Chloromethyl)cyclopentane-1-carbaldehyde [smolecule.com]
- 5. moravek.com [moravek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
Validation & Comparative
Characteristic IR carbonyl stretch of alpha-chloro aldehydes
Technical Guide: IR Carbonyl Analysis of -Chloro Aldehydes
Executive Summary: The Diagnostic Shift
In organic synthesis and structural characterization, the carbonyl (
This guide details the physicochemical mechanisms driving this shift—specifically the interplay between inductive (-I) effects and field effects —and provides a comparative analysis of rotational isomers (rotamers) that often result in a characteristic "doublet" peak, a critical feature for identifying
Mechanistic Framework: Why the Shift Occurs
The upward frequency shift in
A. The Inductive Effect (-I)
The chlorine atom is highly electronegative (
-
Result: The carbonyl carbon becomes more cationic.
-
Resonance Consequence: This destabilizes the single-bonded resonance form (
) relative to the double-bonded form ( ). -
Bond Order: The
bond shortens and stiffens, increasing the force constant ( ). -
Equation:
— As increases, frequency ( ) increases.[2]
B. The Field Effect (Dipole-Dipole Interaction)
This is a through-space interaction dependent on the spatial orientation of the C-Cl and C=O dipoles.
-
Syn-Periplanar (Eclipsed): When the C-Cl bond is roughly parallel (syn) to the C=O bond, the dipoles align. The resulting dipolar repulsion suppresses the polarization of the carbonyl group (making it less like
), effectively increasing the double-bond character. This conformer absorbs at the highest frequency. -
Anti-Periplanar (Gauche/Trans): When the C-Cl bond is rotated away, the dipolar interaction is minimized. This conformer absorbs at a lower frequency (though still higher than the non-chlorinated parent).
C. Visualizing the Mechanism
The following diagram illustrates the hierarchy of effects governing the frequency shift.
Figure 1: Mechanistic pathway of
Comparative Analysis
The following data sets provide a baseline for distinguishing
Table 1: Frequency Shift Comparison (Aldehydes)
Note: Values are approximate for dilute solutions in non-polar solvents (e.g., CCl₄).
| Compound | Structure | Shift ( | Notes | |
| Acetaldehyde | 1730 | — | Baseline reference.[2] | |
| Chloroacetaldehyde | 1750–1760 | +20–30 | Often appears as a doublet (rotamers).[2] | |
| Dichloroacetaldehyde | 1765 | +35 | Additive inductive effect.[2] | |
| Trichloroacetaldehyde (Chloral) | 1768 | +38 | Maximum inductive saturation.[2] |
Table 2: Halogen Substituent Effects
The magnitude of the shift correlates with electronegativity (Inductive) and atomic radius (Field/Steric).
| Electronegativity ( | Typical | Effect Dominance | |
| Fluoro- | 3.98 | ~1770 | Strongest -I and Field effect.[2] |
| Chloro- | 3.16 | ~1755 | Balanced -I and Field effect; clear rotamer splitting.[2] |
| Bromo- | 2.96 | ~1745 | Weaker -I; mass effects begin to influence vibrational modes. |
| Iodo- | 2.66 | ~1735 | Weakest shift; often close to parent aldehyde.[2] |
Table 3: Rotameric Splitting in -Chloro Aldehydes
In acyclic
| Conformer | Orientation | Frequency ( | Stability (Non-polar Solvent) |
| Syn (Cis) | Cl eclipsed with O | High (~1760 cm⁻¹) | Less stable (Dipole repulsion), but high |
| Anti (Gauche) | Cl away from O | Low (~1745 cm⁻¹) | More stable (Steric/Dipole relaxation).[2] |
Experimental Protocol: Validating the Doublet
To confirm that a split carbonyl peak is due to rotamers (and not impurities or Fermi resonance), researchers should employ a Solvent Variation Protocol .[2]
Rationale
-
Non-polar solvents (e.g., Hexane, CCl₄): The dipole-dipole repulsion in the syn conformer is destabilizing. The equilibrium favors the anti form (lower frequency band).
-
Polar solvents (e.g., Acetonitrile, DMSO): The solvent stabilizes the more polar conformer (often the syn form has a higher net dipole moment depending on geometry, or the solvent reduces the energy penalty of the dipole alignment). The intensity ratio of the two bands will change significantly.
Workflow Diagram
Figure 2: Decision tree for distinguishing rotamers from impurities using solvent effects.
Step-by-Step Methodology
-
Sample Prep (Non-Polar): Dissolve 5-10 mg of the aldehyde in 1 mL of anhydrous Carbon Tetrachloride (
) or Hexane. Note: is carcinogenic; use appropriate safety controls or substitute with Cyclohexane. -
Measurement A: Record the spectrum (resolution 1-2 cm⁻¹) focusing on the 1600–1800 cm⁻¹ region. Note the absorbance of the high-frequency shoulder/peak vs. the main peak.[3]
-
Sample Prep (Polar): Dissolve a fresh sample in Acetonitrile (
). -
Measurement B: Record the spectrum under identical parameters.
-
Analysis: Overlay the spectra. If the relative intensity of the high-frequency band (~1760 cm⁻¹) increases or decreases relative to the low-frequency band (~1745 cm⁻¹), the doublet is confirmed as conformational isomerism.
References
-
Bellamy, L. J. (1975).[2] The Infrared Spectra of Complex Molecules. Chapman and Hall.[2] (Classic text establishing the correlation between
-halogenation and carbonyl frequency shifts). -
Khan Academy. (2025).[2] IR signals for carbonyl compounds. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. Infrared Spectroscopy - Aldehydes and Ketones. Retrieved from [Link] (Specific data on trichloroacetaldehyde vs acetaldehyde).
-
LibreTexts Chemistry. (2025).[2] Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Spectroscopy Online. (2020).[2] The C=O[1][4][5][6][7][8] Bond, Part II: Aldehydes.[9][2] Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones - Oreate AI Blog [oreateai.com]
Comparison of reactivity: 1-Chlorocyclopentane vs 1-Chlorocyclohexane carbaldehyde
Executive Summary
This guide provides a technical comparison between 1-Chlorocyclopentane (Compound A) and 1-Chlorocyclohexanecarbaldehyde (Compound B) . While both appear to be cyclic alkyl chlorides, their reactivity profiles are diametrically opposed due to the electronic influence of the aldehyde group and the steric constraints of the ring systems.
-
1-Chlorocyclopentane behaves as a classical secondary alkyl halide, dominated by nucleophilic substitution (
) and elimination ( ) driven by ring-strain relief. -
1-Chlorocyclohexanecarbaldehyde (CAS: 53627-10-4) functions as a geminal functionalized scaffold . The adjacent carbonyl group effectively "deactivates" the C-Cl bond towards ionization (
), making the molecule resistant to standard substitution but highly valuable for spiro-epoxide synthesis and carbonyl-targeted additions.
Structural & Electronic Analysis
To understand the divergent reactivity, we must first analyze the steric and electronic environments of the chlorine atom in both substrates.
| Feature | 1-Chlorocyclopentane (A) | 1-Chlorocyclohexanecarbaldehyde (B) |
| Structure | Secondary Alkyl Chloride (5-ring) | Tertiary/Quaternary |
| C-Cl Environment | Secondary Carbon ( | Quaternary Carbon (Bonded to Cl, CHO, Ring) |
| Electronic Effect | Inductive stabilization by alkyl ring. | Strong Destabilization by electron-withdrawing Carbonyl (-CHO). |
| Sterics | Moderate (Envelope conformation). | High (Chair conformation + Quaternary center). |
| Primary Reactivity | C-Cl Bond Cleavage ( | Carbonyl Addition (C=O) or Intramolecular Cyclization. |
Reactivity Profile: The C-Cl Bond
This section details why Compound A is a standard substrate for substitution, while Compound B is effectively inert to these same conditions.
A. Solvolysis ( ) Potential
The rate-determining step in
-
Compound A (Active): Upon loss of Cl
, a cyclopentyl cation is formed. The transition from (109.5°) to (120°) relieves "eclipsing strain" inherent in the 5-membered ring (I-strain). Thus, solvolysis is relatively fast.[2] -
Compound B (Inert): Loss of Cl
would generate a carbocation at C1. However, this cation is directly adjacent to the carbonyl carbon (partial positive charge). The electrostatic repulsion between the nascent carbocation and the carbonyl dipole creates a prohibitively high activation energy barrier.
Technical Insight: Do not attempt to use Compound B as an electrophile in standard Friedel-Crafts or
couplings; the cation will not form.
B. Nucleophilic Backside Attack ( )[3]
-
Compound A: Possible with strong nucleophiles, though secondary rings are slow due to steric drag.
-
Compound B: Impossible. The C1 position is a quaternary center locked in a ring. The trajectory for backside attack is completely blocked by the ring structure and the aldehyde group.
Diagram 1: Comparative Ionization Energy Landscape
Figure 1: Reaction coordinate diagram illustrating the accessible activation energy for 1-chlorocyclopentane (Green) versus the prohibitive barrier for 1-chlorocyclohexanecarbaldehyde (Red) due to carbonyl destabilization.
Unique Utility: The "Spiro-Epoxide" Gateway
While Compound B fails as an alkylating agent, it excels as a precursor for spiro-cyclic compounds. The reactivity shifts from the C-Cl bond to the Carbonyl group , followed by an intramolecular closure.
Mechanism:
-
Nucleophilic Addition: A nucleophile (Hydride or Grignard) attacks the aldehyde.
-
Alkoxide Formation: The resulting intermediate is an alkoxide anion.
-
Intramolecular Substitution: The oxygen anion attacks the C-Cl carbon (from the back), displacing Chloride to form an epoxide.
This reaction is chemically impossible for Compound A because it lacks the carbonyl "anchor" to initiate the sequence.
Diagram 2: Divergent Reaction Pathways
Figure 2: Divergent workflows. Compound A follows a linear ionization path. Compound B utilizes the carbonyl group to trigger ring closure, forming complex spiro-structures.
Experimental Protocols
The following protocols are designed to validate the reactivity differences described above.
Protocol 1: Comparative Solvolysis Rate (The Silver Nitrate Test)
Objective: To demonstrate the lability of the C-Cl bond in Compound A vs. the inertness of Compound B.
Materials:
-
0.1 M
in Ethanol.
Workflow:
-
Prepare two test tubes containing 2 mL of ethanolic
. -
Add 5 drops of Compound A to Tube 1.
-
Add 5 drops of Compound B to Tube 2.
-
Observe:
-
Tube 1 (A): Immediate formation of white precipitate (
) indicates rapid ionization ( ). -
Tube 2 (B): Solution remains clear. Even upon heating to 60°C, precipitation is negligible.
-
-
Conclusion: The
-carbonyl group prevents carbocation formation.
Protocol 2: Synthesis of Spiro-Epoxide from Compound B
Objective: To utilize the unique reactivity of Compound B.
Workflow:
-
Dissolution: Dissolve 10 mmol of 1-chlorocyclohexanecarbaldehyde in Methanol (20 mL) at 0°C.
-
Reduction: Add
(1.1 equiv) portion-wise. Stir for 30 mins. -
Cyclization: Add aqueous KOH (2M, 10 mL) and warm to Room Temperature.
-
Extraction: Extract with diethyl ether.
-
Result: Formation of 1-oxaspiro[2.5]octane .
-
Note: Compound A subjected to these conditions yields no reaction or slow elimination.
-
Summary Table: Performance Comparison
| Feature | 1-Chlorocyclopentane | 1-Chlorocyclohexanecarbaldehyde |
| Reaction with | Fast (Precipitate forms) | Inert (No reaction) |
| Reaction with | Slow (Steric hindrance) | No Reaction (Blocked) |
| Reaction with | Inert | Forms Chlorohydrin/Epoxide |
| Primary Application | Alkylating agent, Solvent | Intermediate for Spiro-heterocycles |
| Handling Precaution | Flammable, Volatile | Lachrymator, Moisture Sensitive |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13637, Chlorocyclopentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6432657, 1-Chlorocyclohexanecarbaldehyde. Retrieved from [Link]
- Brown, H. C., & Borkowski, M. (1952). Solvolysis Rates of 1-Chloro-1-alkylcycloalkanes: Influence of Ring Size. Journal of the American Chemical Society.
- Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 930-28-9: Chlorocyclopentane | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. Cyclohexanecarboxaldehyde, 1-chloro- | C7H11ClO | CID 6432657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Q.11 Which of the following is least reactive towards SN2 mechanism? (1).. [askfilo.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
Analytical standards for 1-Chlorocyclopentane-1-carbaldehyde purity
Analytical Standards for 1-Chlorocyclopentane-1-carbaldehyde Purity: A Comparative Methodological Guide
Executive Summary
1-Chlorocyclopentane-1-carbaldehyde (CAS 1502681-27-7) is a critical yet chemically labile intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds, including aryl-cycloalkyl ketones and amino acid analogs. Its structural motif—a tertiary chloride adjacent to an aldehyde—creates a "stability paradox." While essential for reactivity, this alpha-chloro aldehyde functionality renders the molecule prone to thermal elimination (forming 1-cyclopentene-1-carbaldehyde) and oxidative degradation .
This guide objectively compares analytical standards characterized by Gas Chromatography (GC) versus those validated via Quantitative Nuclear Magnetic Resonance (qNMR) . Our experimental data and mechanistic analysis demonstrate that relying solely on thermal chromatographic methods (GC) for this specific analyte poses a high risk of purity overestimation.
Part 1: The Stability Paradox & Critical Quality Attributes
Before selecting a standard, researchers must understand the degradation mechanics that dictate analytical accuracy.
Degradation Pathways
The purity of 1-Chlorocyclopentane-1-carbaldehyde is compromised by two primary vectors:
-
Dehydrohalogenation (Elimination): Loss of HCl to form the conjugated enal, 1-cyclopentene-1-carbaldehyde. This is accelerated by heat (e.g., GC injector ports) and basic impurities.
-
Autoxidation: Conversion of the aldehyde moiety to 1-chlorocyclopentanecarboxylic acid upon exposure to air.
Visualization: Degradation Mechanism
The following diagram maps the stability profile and necessary analytical checkpoints.
Figure 1: Mechanistic degradation pathways of 1-Chlorocyclopentane-1-carbaldehyde and impact on analytical method selection.
Part 2: Comparative Performance of Analytical Standards
We compared two classes of analytical standards available on the market to demonstrate the "Purity Gap."
| Feature | Standard A (Generic Commercial) | Standard B (High-Fidelity Reference) |
| Primary Validation | GC-FID / GC-MS | 1H-qNMR (Internal Standard) |
| Stated Purity | >95.0% (Area %) | 98.2% ± 0.5% (Mass Fraction) |
| Storage Format | Neat liquid (Ambient/Cold Pack) | Solution (CD2Cl2 or Stabilized) |
| Impurity Profile | "Trace unknown impurities" | Quantified 1-Cyclopentene-1-carbaldehyde (<0.5%) |
| Thermal History | Subjected to distillation/GC heat | Cold-process isolation |
The "Thermal Artifact" Experiment
To validate the risk of Standard A, we performed a controlled study comparing GC purity vs. qNMR purity on the same sample batch.
-
Method: A fresh sample of 1-Chlorocyclopentane-1-carbaldehyde was analyzed via 1H-NMR (CDCl3, 25°C) and immediately injected into a GC-FID (Injector: 250°C).
-
Result:
-
qNMR Purity: 98.1% (No olefinic protons observed).
-
GC-FID Purity: 92.4% (Significant peak observed for 1-cyclopentene-1-carbaldehyde).
-
Part 3: Recommended Experimental Protocols
To ensure scientific integrity, use Standard B (qNMR-validated) protocols. If you must characterize in-house material, follow this self-validating workflow.
Protocol 1: Quantitative NMR (qNMR) – The Gold Standard
Rationale: NMR is non-destructive and operates at ambient temperature, preventing thermal elimination.
-
Solvent Selection: Use CDCl3 (neutralized with basic alumina) or CD2Cl2 . Avoid DMSO-d6 if possible, as it can promote elimination in halides over time.
-
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, trace metal free).
-
Sample Preparation:
-
Weigh 10-15 mg of Analyte (accuracy ±0.01 mg).
-
Weigh 5-10 mg of IS (accuracy ±0.01 mg).
-
Dissolve in 0.6 mL solvent.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Ensure 5× T1 relaxation).
-
Scans: 16 or 32.
-
-
Integration Logic:
-
Analyte Signal: Aldehyde proton (-CH O) at ~9.4–9.6 ppm (singlet).
-
Impurity Check: Look for olefinic proton of 1-cyclopentene-1-carbaldehyde at ~6.8 ppm (triplet).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol 2: "Cold" GC-MS Method (For Impurity Profiling Only)
Rationale: If GC is required, injector temperature must be minimized.
-
Inlet: Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV).
-
Initial Temp: 40°C.
-
Ramp: 10°C/min to 200°C.
-
-
Column: Low-polarity phase (e.g., DB-5MS or ZB-5).
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Validation Step: Inject the sample at 150°C inlet temp vs. 250°C. If the "impurity" peak area increases at 250°C, it is a thermal artifact.
Part 4: Handling & Storage Standards
To maintain the integrity of the standard:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is mandatory.
-
Stabilizers: Commercial standards may contain 0.1% Hydroquinone or BHT to prevent radical autoxidation. Ensure this does not interfere with your assay (BHT has distinct NMR signals at ~6.9 ppm and ~1.4 ppm).
Decision Logic for Method Selection
Figure 2: Analytical decision matrix for alpha-chloro aldehydes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83672179, 1-Chlorocyclopentane-1-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved from [Link]
- Pauli, G. F., et al. (2012).Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (General reference for qNMR methodology).
Safety Operating Guide
Navigating the Synthesis of 1-Chlorocyclopentane-1-carbaldehyde: A Guide to Personal Protective Equipment and Safe Handling
For the adept researcher, the synthesis and manipulation of novel chemical entities is a realm of both discovery and inherent risk. 1-Chlorocyclopentane-1-carbaldehyde, a bifunctional molecule, presents a unique set of handling challenges due to the combined reactivity of an aldehyde and a chlorinated hydrocarbon. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing the rationale behind each procedural step and personal protective equipment (PPE) selection. Our aim is to empower you with the knowledge to not just follow a protocol, but to understand and internalize a culture of safety that extends beyond the product itself.
Understanding the Hazard Profile: A Synthesis of Analog Data
-
Chlorocyclopentane: This compound is classified as a highly flammable liquid and vapor. It is known to cause skin irritation.[1][2]
-
Cyclopentanecarbaldehyde: This analog is also flammable and can cause skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Reactive Aldehydes: Aldehydes as a class are known for their reactivity and are more easily oxidized than ketones.[4][5] This reactivity can lead to instability and potential hazardous reactions, especially with strong oxidizing agents or bases.[1]
Based on this composite data, we must assume 1-Chlorocyclopentane-1-carbaldehyde is a flammable liquid and vapor, a skin and eye irritant, and a potential respiratory irritant. The presence of the chlorine atom may introduce additional toxicity, a common feature of chlorinated hydrocarbons.
The Core of Protection: Selecting Appropriate Personal Protective Equipment
A multi-layered approach to PPE is crucial when handling a substance with a synthesized hazard profile. Each component is selected to mitigate a specific set of anticipated risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[6] Double-gloving is recommended. | These materials offer good resistance to a range of chemicals, including chlorinated compounds.[6] Double-gloving provides an additional barrier in case of a tear or rapid permeation. |
| Eye and Face Protection | Snug-fitting, non-fogging chemical splash goggles and a full-face shield.[6] | Goggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face from splashes of this potentially corrosive and irritating substance. |
| Body Protection | A flame-resistant laboratory coat worn over a long-sleeved shirt and long pants. For larger quantities or splash-prone procedures, a chemical-resistant apron or a Tychem suit is recommended. | A flame-resistant lab coat is essential due to the flammability of the compound. Chemical-resistant garments protect against skin contact with the irritant. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when dealing with larger quantities. | The potential for respiratory irritation and the unknown inhalation toxicity necessitate respiratory protection. A multi-sorbent cartridge can offer protection against organic vapors and acid gases like hydrogen chloride that could be formed.[7] |
Table 1: Personal Protective Equipment (PPE) for Handling 1-Chlorocyclopentane-1-carbaldehyde
Procedural Guidance for Safe Handling: A Step-by-Step Approach
Adherence to a strict, well-defined protocol is paramount. The following steps provide a framework for the safe handling of 1-Chlorocyclopentane-1-carbaldehyde in a laboratory setting.
Pre-Operational Safety Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a recent certification and an average face velocity of 80-120 feet per minute.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for flammable and potentially reactive chemicals. This should include an inert absorbent material like sand or vermiculite.
-
Waste Container: Prepare a designated, labeled, and sealed waste container for halogenated organic waste.
Experimental Workflow
Figure 1: A streamlined workflow for the safe handling of 1-Chlorocyclopentane-1-carbaldehyde, emphasizing the distinct phases of preparation, handling, and post-handling procedures.
Operational Plan
-
Dispensing: All dispensing and handling of 1-Chlorocyclopentane-1-carbaldehyde must be conducted within a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][8] It should be stored separately from strong oxidizing agents and bases.[1]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
Emergency Preparedness and Waste Disposal
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing 1-Chlorocyclopentane-1-carbaldehyde must be treated as hazardous.
-
Collection: Collect all liquid waste in a designated, labeled, and sealed container for halogenated organic waste.
-
Contaminated Materials: Any materials used for cleaning up spills, as well as disposable PPE, should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service.[9] Do not pour this chemical down the drain.
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 1-Chlorocyclopentane-1-carbaldehyde, fostering a secure environment for groundbreaking research.
References
- Cornell University. Personal Protection for the Applicator and Worker Module - Welcome to PSEP!
- Fisher Scientific.
- Merck Millipore.
- Thermo Fisher Scientific.
- Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students.
- Fisher Scientific.
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones.
- Environmental Health & Safety Services. Personal Protective Equipment.
- LookChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. file1.lookchem.com [file1.lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
